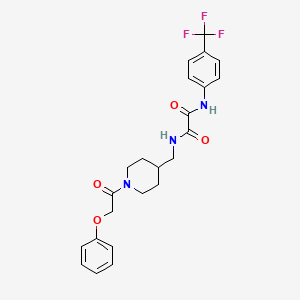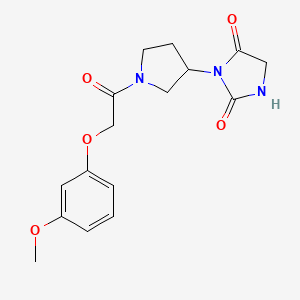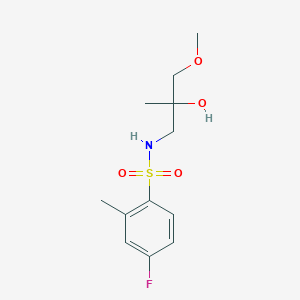
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
The compound N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic molecule that may be related to the class of piperidine derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperidine moieties have been synthesized and studied for their potential as analgesics and antibacterial agents.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves multiple steps, starting with the formation of a piperidine ring, followed by functionalization at various positions on the ring. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of 1,3,4-oxadiazole bearing compounds starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield a piperidin-4-carboxylate derivative, which is further converted into the desired oxadiazole derivatives . These methods could potentially be adapted for the synthesis of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, revealing supramolecular motifs and protonation of the piperidine ring . These techniques could be employed to analyze the molecular structure of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, providing insights into its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperidine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the presence of a trifluoromethyl group, as in the case of N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, could increase the acidity of adjacent hydrogens, affecting its reactivity in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The presence of different substituents can significantly alter these properties. For example, the introduction of a phenylsulfonyl group can affect the lipophilicity of the compound, which in turn influences its biological activity and pharmacokinetic profile . The oxalamide group in the compound of interest could also contribute to the formation of hydrogen bonds, impacting its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4/c24-23(25,26)17-6-8-18(9-7-17)28-22(32)21(31)27-14-16-10-12-29(13-11-16)20(30)15-33-19-4-2-1-3-5-19/h1-9,16H,10-15H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAIRQGRNSJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)
![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)